An In-depth Technical Guide to 2-Bromo-1,7-naphthyridine (CAS: 54920-83-1)
An In-depth Technical Guide to 2-Bromo-1,7-naphthyridine (CAS: 54920-83-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-1,7-naphthyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document details its chemical and physical properties, outlines plausible experimental protocols for its synthesis and functionalization, and explores its relevance in the development of novel therapeutics.
Core Chemical and Physical Data
2-Bromo-1,7-naphthyridine is a brominated derivative of the 1,7-naphthyridine scaffold. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 54920-83-1 | [Multiple] |
| Molecular Formula | C₈H₅BrN₂ | [1][2] |
| Molecular Weight | 209.04 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 324.9 ± 22.0 °C (Predicted) | [3] |
| Density | 1.656 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 2.58 ± 0.30 (Predicted) | [3] |
| Purity | Typically >95% or >97% | [4][5] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3][6] |
Spectroscopic and Analytical Data
| Spectroscopy | Expected Observations |
| ¹H NMR | Aromatic protons would exhibit characteristic chemical shifts and coupling patterns consistent with the 1,7-naphthyridine ring system. The proton ortho to the bromine atom is expected to be shifted downfield. |
| ¹³C NMR | The spectrum would show eight distinct signals for the carbon atoms of the naphthyridine ring. The carbon atom attached to the bromine would show a characteristic chemical shift. |
| Mass Spec. | High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₅BrN₂. The mass spectrum would display a characteristic isotopic pattern for a monobrominated compound. |
| IR | The infrared spectrum would show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic heterocyclic system. |
Experimental Protocols
Detailed experimental protocols for the synthesis of 2-bromo-1,7-naphthyridine are not explicitly published. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of related halo-naphthyridines. One such hypothetical protocol involves the bromination of a 1,7-naphthyridin-2(1H)-one precursor, followed by deoxygenation.
Hypothetical Synthesis of 2-Bromo-1,7-naphthyridine
This protocol is a hypothetical multi-step synthesis.
Step 1: Synthesis of 1,7-Naphthyridin-2(1H)-one
A plausible approach to the 1,7-naphthyridine core is through the cyclization of a substituted pyridine derivative.
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Reaction: Condensation of a suitable 3-aminopyridine derivative with a three-carbon synthon (e.g., an α,β-unsaturated carbonyl compound) can yield the 1,7-naphthyridine ring system.[8]
-
Procedure:
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To a solution of the appropriate aminopyridine precursor in a suitable solvent (e.g., ethanol or acetic acid), add the three-carbon cyclization partner.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
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Step 2: Bromination of 1,7-Naphthyridin-2(1H)-one
-
Reaction: The synthesized 1,7-naphthyridin-2(1H)-one can be brominated at the 2-position using a suitable brominating agent.
-
Procedure:
-
Dissolve 1,7-naphthyridin-2(1H)-one in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent such as N-bromosuccinimide (NBS) or bromine.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary.
-
Isolate the crude 2-bromo-1,7-naphthyridin-2(1H)-one by extraction and purify by column chromatography.
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Step 3: Deoxygenation to 2-Bromo-1,7-naphthyridine
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Reaction: The carbonyl group of 2-bromo-1,7-naphthyridin-2(1H)-one can be removed to yield the target compound. A common method for this transformation on related heterocyclic systems is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) followed by a reduction step.
-
Procedure:
-
Treat 2-bromo-1,7-naphthyridin-2(1H)-one with phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine, and heat the mixture.
-
After the reaction is complete, carefully quench the excess POCl₃ with ice water.
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Neutralize the solution and extract the 2-bromo-2-chloro-1,7-dihydronaphthyridine intermediate.
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The intermediate can then be reduced to 2-bromo-1,7-naphthyridine using a suitable reducing agent, such as catalytic hydrogenation or a metal/acid system.
-
Purify the final product by column chromatography.
-
Applications in Drug Discovery
The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of 1,7-naphthyridine have been investigated for their potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents. The bromine atom in 2-bromo-1,7-naphthyridine is a key feature, providing a reactive site for further molecular elaboration through cross-coupling reactions.
Key Biological Activities of Naphthyridine Scaffolds:
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Anticancer Activity: Naphthyridine derivatives have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For example, derivatives of the related 2,7-naphthyridine have been investigated as MET kinase inhibitors.[2]
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Antimicrobial Activity: The naphthyridine core is famously present in nalidixic acid, an early quinolone antibiotic. Research continues into new naphthyridine-based antimicrobial agents to combat drug-resistant pathogens.[9]
Synthetic Utility in Drug Discovery Workflow
2-Bromo-1,7-naphthyridine is a valuable starting material for generating libraries of novel compounds for biological screening. The bromine atom allows for the introduction of diverse substituents using modern synthetic methods.
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Suzuki Coupling: Palladium-catalyzed Suzuki coupling with various boronic acids or esters can be used to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups at the 2-position.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.
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Other Cross-Coupling Reactions: Other reactions such as Sonogashira (alkyne coupling), Heck (alkene coupling), and Stille (organotin coupling) can also be employed to further diversify the 2-position of the naphthyridine core.
Visualizations
Synthetic Workflow for Drug Discovery
References
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
